L-Ornithyl-L-ornithine

Übersicht

Beschreibung

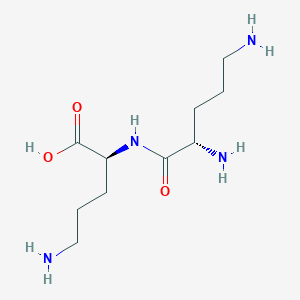

L-Ornithyl-L-ornithine is a compound formed by the combination of two endogenous amino acids, L-ornithine and L-aspartate . It is a non-protein amino acid that plays a role in various biochemical reactions and contributes to the overall functioning of the body .

Synthesis Analysis

L-Ornithine is synthesized from L-glutamate in bacteria . In a study, it was found that the L-ornithine synthesis pathway involves multiple metabolic pathways: the L-ornithine degradation pathway, the precursor competition pathway, and the L-ornithine synthesis pathway . These need to be coordinated to prompt the synthesis of L-ornithine from glutamate .Molecular Structure Analysis

The chemical structure of L-Ornithine consists of a central carbon atom bonded to four different groups, including an amino group, a carboxyl group, a hydrogen atom, and a side chain .Chemical Reactions Analysis

L-Ornithine is a central part of the urea cycle, which allows for the disposal of excess nitrogen . It is one of the products of the action of the enzyme arginase on L-arginine, creating urea . It is also involved in the synthesis of polyamines such as putrescine .Wissenschaftliche Forschungsanwendungen

Metabolic Engineering for L-Ornithine Production

L-Ornithine, a valuable non-protein amino acid, finds extensive applications in the pharmaceutical and food industries. Significant research has been conducted on metabolically engineering Corynebacterium glutamicum to enhance L-ornithine production. By manipulating genes related to L-ornithine metabolism, higher yields of L-ornithine have been achieved, indicating the biotechnological potential of engineered microbial strains in L-ornithine production (Kim, Lee, & Lee, 2015); (Zhang, Ren, Yu, Zhou, & Ye, 2018); (Wu, Guo, Zhang, Jiang, & Ye, 2020).

Stress Reduction and Sleep Quality Improvement

A randomized controlled trial investigated the effects of L-ornithine on stress markers and sleep quality in healthy workers. The study found that L-ornithine supplementation led to a significant decrease in serum cortisol levels and the cortisol/dehydroepiandrosterone-sulphate ratio, along with reduced anger and improved sleep quality. This suggests L-ornithine's potential in stress relief and sleep improvement (Miyake, Kirisako, Kokubo, Miura, Morishita, Okamura, & Tsuda, 2014).

Agricultural Applications

L-ornithine has been applied in agriculture to improve drought tolerance in plants. A study showed that foliar application of L-ornithine effectively alleviated harmful effects caused by drought stress on sugar beet plants, particularly under sandy soil conditions. This is attributed to its role in improving photosynthetic pigments, protein profile, and antioxidant enzymes, thereby enhancing the drought tolerance of the plants (Hussein, Mekki, El-Sadek, & Ebd El Lateef, 2019).

Impact on Visual Function and Retinal Histology

Research on the effects of long-term L-ornithine treatment on visual function and retinal histology in rats showed no functional or histological damage to the retina over a period of 49 weeks. This study suggests that high doses of L-ornithine supplementation do not induce retinal damage, which is significant for considering its use in nutritional supplements (Sakamoto, Mori, Nakahara, Morita, & Ishii, 2015).

Bitterness Suppression in Food Industry

L-ornithine has been studied for its potential to suppress the bitterness of branched-chain amino acid solutions, a significant consideration in the food industry. This property of L-ornithine could be beneficial in enhancing the palatability of various food products and supplements (Tokuyama, Shibasaki, Kawabe, Mukai, Okada, & Uchida, 2006).

Wirkmechanismus

Target of Action

L-Ornithyl-L-ornithine, also known as L-Ornithine, N2-L-ornithyl-, primarily targets the urea cycle in the liver, kidney, and muscle . It plays a significant role in the management of hepatic encephalopathy . The compound’s primary targets include the enzyme arginase, which converts L-arginine to urea and L-ornithine , and the enzyme ornithine aminotransferase, which converts ornithine to GABA .

Mode of Action

This compound interacts with its targets to facilitate the disposal of excess nitrogen . It is involved in the synthesis of urea and the synthesis of glutamine via the enzyme glutamine synthetase . L-Ornithine produces significant “sedative” effects on brain metabolism, most likely via conversion of ornithine to GABA via the ornithine aminotransferase pathway .

Biochemical Pathways

This compound affects the urea cycle, a central part of nitrogen disposal . It also influences the synthesis of polyamines such as putrescine . The compound’s action on these biochemical pathways helps reduce the levels of ambient ammonia .

Pharmacokinetics

The pharmacokinetics of this compound are complex due to its involvement in multiple metabolic pathways . The compound’s ADME properties and their impact on bioavailability are influenced by factors such as body weight and hepatic function . It’s worth noting that rapid metabolism of aspartate may limit the compound’s bioavailability .

Result of Action

The action of this compound results in the reduction of ambient ammonia levels . This is achieved through the synthesis of urea and glutamine . In the brain, L-Ornithine produces significant “sedative” effects, likely through the conversion of ornithine to GABA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s impact on healthy brain energy metabolism may be minimal without optimizing chronic intravenous infusion due to systemic clearance and the blood-brain barrier . Furthermore, the compound’s action can be affected by the presence of other compounds, such as L-aspartate .

Safety and Hazards

When handling L-Ornithine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O3/c11-5-1-3-7(13)9(15)14-8(10(16)17)4-2-6-12/h7-8H,1-6,11-13H2,(H,14,15)(H,16,17)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECHUGCITYQGCY-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN)C(=O)O)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN)C(=O)O)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314598 | |

| Record name | L-Ornithyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60259-82-7 | |

| Record name | L-Ornithyl-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60259-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Ornithyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

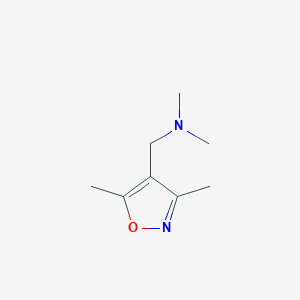

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

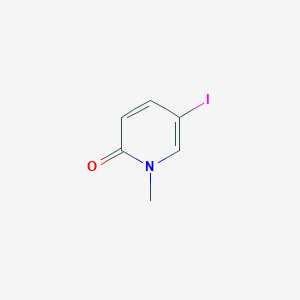

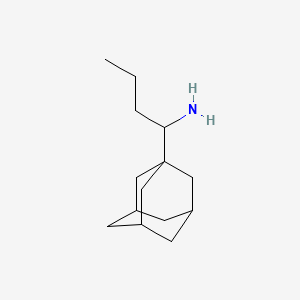

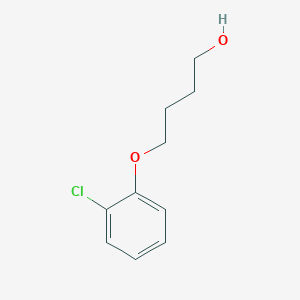

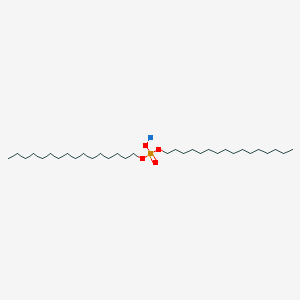

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-tert-butyl 3-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B3146496.png)

![8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B3146540.png)